Selenoethionine
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-amino-4-ethylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2Se/c1-2-10-4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIZQKUHKVLOFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Se]CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90948644 | |
| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-27-0, 6810-64-6 | |
| Record name | Selenoethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2578-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanoic acid, 2-amino-4-(ethylseleno)-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002578270 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 2-amino-4-(ethylseleno)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006810646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-4-(ethylselanyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90948644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of Butanoic Acid, 2 Amino 4 Ethylseleno
Classical and Contemporary Synthetic Pathways
The synthesis of Butanoic acid, 2-amino-4-(ethylseleno)- can be achieved through various classical and contemporary organic chemistry methods. These pathways often involve the introduction of the ethylseleno moiety onto a suitable four-carbon amino acid backbone.
Chemo-Enzymatic Approaches to Selenoamino Acid Synthesis
Chemo-enzymatic methods combine the selectivity of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules like selenoamino acids. Enzymes such as aminopeptidases and amidases can be employed for the stereoselective resolution of racemic amino acid precursors. raineslab.com For instance, a racemic mixture of a suitable precursor to Butanoic acid, 2-amino-4-(ethylseleno)- could be synthesized chemically and then subjected to enzymatic resolution to isolate the desired enantiomer.
A general chemo-enzymatic strategy could involve the following steps:
Chemical Synthesis of a Racemic Precursor: A suitable starting material, such as a protected 2-amino-4-halobutanoic acid, is reacted with sodium ethylselenide (NaSeEt), generated in situ from diethyl diselenide and a reducing agent like sodium borohydride. This would yield the racemic N-protected Butanoic acid, 2-amino-4-(ethylseleno)-.
Enzymatic Resolution: The resulting racemic mixture is then treated with a stereoselective enzyme. For example, an L-specific aminoacylase (B1246476) could be used to selectively deacylate the L-enantiomer of an N-acetylated racemic mixture, allowing for the separation of the L-amino acid from the unreacted D-enantiomer.
| Step | Description | Key Reagents/Enzymes |
| 1 | Chemical synthesis of racemic N-acetyl-2-amino-4-(ethylseleno)butanoic acid | N-acetyl-2-amino-4-bromobutanoic acid, Diethyl diselenide, Sodium borohydride |
| 2 | Enzymatic resolution | L-aminoacylase |
Stereoselective Synthesis of Enantiomeric Forms
The stereoselective synthesis of specific enantiomers of Butanoic acid, 2-amino-4-(ethylseleno)- is crucial for understanding its biological activity. Asymmetric synthesis methodologies can be employed to directly obtain the desired enantiomerically pure compound.
One plausible approach involves the nucleophilic ring-opening of a chiral aziridine (B145994) precursor. rsc.org Another powerful method is the stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent with a suitable electrophile containing the ethylseleno group.
A more direct and widely used method for synthesizing optically pure selenoamino acids is through the nucleophilic substitution of a chiral precursor. acs.org A common starting material is a protected, enantiomerically pure 2-amino-4-hydroxybutanoic acid derivative (a homoserine derivative). The hydroxyl group can be activated, for example, by conversion to a mesylate or tosylate, followed by nucleophilic displacement with sodium ethylselenide.
Table 1: Key Steps in a Stereoselective Synthesis
| Step | Reaction | Reagents | Expected Outcome |
|---|---|---|---|
| 1 | Protection of L-Homoserine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-L-Homoserine |
| 2 | Activation of hydroxyl group | Methanesulfonyl chloride (MsCl), Triethylamine (TEA) | N-Boc-L-Homoserine mesylate |
| 3 | Nucleophilic substitution | Diethyl diselenide, Sodium borohydride | N-Boc-L-2-amino-4-(ethylseleno)butanoic acid |
Functional Group Transformations and Analog Synthesis
The functional groups of Butanoic acid, 2-amino-4-(ethylseleno)- (the amino group, the carboxylic acid, and the selenoether) can be chemically modified to produce a variety of analogs with potentially altered biological properties.
Preparation of N- and C-Terminus Modified Derivatives
Standard peptide coupling and esterification methods can be applied to modify the N- and C-termini of Butanoic acid, 2-amino-4-(ethylseleno)-.
N-Acylation: The amino group can be acylated using various acylating agents, such as acid chlorides or anhydrides, under basic conditions. nih.gov This allows for the introduction of a wide range of functionalities.
C-Terminal Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol in the presence of an acid catalyst. ysu.am This modification can improve the lipophilicity and cell permeability of the molecule.
Table 2: Examples of N- and C-Terminus Modifications
| Modification | Reagent | Product |
|---|---|---|
| N-Acetylation | Acetic anhydride, a mild base | N-acetyl-2-amino-4-(ethylseleno)butanoic acid |
| N-Benzoylation | Benzoyl chloride, a mild base | N-benzoyl-2-amino-4-(ethylseleno)butanoic acid |
| C-Terminal Methyl Esterification | Methanol, Thionyl chloride | 2-amino-4-(ethylseleno)butanoic acid methyl ester |
Modification of the Selenoether Moiety
The selenoether group in Butanoic acid, 2-amino-4-(ethylseleno)- is susceptible to oxidation, which can lead to the formation of the corresponding selenoxide and selenone. scienceopen.com These oxidized forms may have distinct biological activities. The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide or peracetic acid. scienceopen.com
The selenium atom can also be involved in chemoselective ligations, although this is more common with selenocysteine (B57510). The selenoether can be selectively targeted for modification due to the unique reactivity of selenium compared to sulfur. nih.gov
Isotopic Labeling Strategies for Butanoic acid, 2-amino-4-(ethylseleno)-
Isotopic labeling is an invaluable technique for tracing the metabolic fate and determining the mechanism of action of molecules in biological systems. Butanoic acid, 2-amino-4-(ethylseleno)- can be labeled with stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and selenium isotopes (e.g., ⁸²Se).
Deuterium (²H) Labeling: Deuterium can be introduced into the molecule at various positions. For example, using deuterated reagents during the synthesis can lead to deuterated analogs. Deuterium labeling can influence the rate of metabolic reactions due to the kinetic isotope effect, potentially improving the therapeutic index of a compound. rsc.orgnih.gov
Carbon-13 (¹³C) Labeling: ¹³C-labeling can be achieved by using ¹³C-labeled starting materials in the synthesis. nih.govnih.gov For instance, a ¹³C-labeled ethylating agent could be used to introduce a ¹³C-labeled ethyl group onto the selenium atom.
Selenium Isotope Labeling: The use of selenium isotopes, such as ⁸²Se, is particularly useful for selenium-specific detection methods like inductively coupled plasma mass spectrometry (ICP-MS). nih.govacs.orgnih.govrsc.org The synthesis would involve using an ⁸²Se-enriched selenium source to generate the ethylseleno moiety.
Table 3: Isotopic Labeling Approaches
| Isotope | Labeling Strategy | Labeled Precursor Example |
|---|---|---|
| ²H | Use of deuterated reagents in synthesis | Deuterated ethyl iodide |
| ¹³C | Use of ¹³C-labeled starting materials | ¹³C-labeled ethyl bromide |
Synthesis of Stable Isotope-Labeled Analogues (e.g., ¹³C, D)
The introduction of stable isotopes such as Carbon-13 (¹³C) and Deuterium (D) into "Butanoic acid, 2-amino-4-(ethylseleno)-" provides a non-radioactive means to trace the molecule in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. While specific synthetic routes for the isotopically labeled target compound are not extensively documented, established methods for labeling amino acids can be adapted.
General strategies for the synthesis of stable isotope-labeled amino acids often involve the use of commercially available labeled precursors in multi-step chemical syntheses. For instance, the introduction of ¹³C can be achieved by utilizing ¹³C-labeled starting materials in the synthetic pathway. Palladium-catalyzed C(sp³)–H functionalization represents a versatile method for the introduction of ¹³C-methyl groups into amino acid scaffolds. nih.govnih.gov This approach could potentially be adapted to introduce a ¹³C label into the ethyl group of "Butanoic acid, 2-amino-4-(ethylseleno)-".
Deuterium labeling can be accomplished through various methods, including the use of deuterated reagents or solvents during the synthesis. For example, deuterium can be introduced at specific positions by using deuterated reducing agents or by performing exchange reactions under conditions that promote the replacement of hydrogen with deuterium. The synthesis of deuterated amino acid analogues has been described for various research purposes, and these general methodologies can be applied to the synthesis of deuterated "Butanoic acid, 2-amino-4-(ethylseleno)-". acs.orgisotopes.gov
The following table summarizes potential strategies for the synthesis of stable isotope-labeled "Butanoic acid, 2-amino-4-(ethylseleno)-":
| Labeled Isotope | Potential Synthetic Strategy | Labeled Precursor Example | Analytical Technique |
| ¹³C | Use of ¹³C-labeled starting materials in a multi-step synthesis. | [¹³C₂]-Bromoethane | Mass Spectrometry, ¹³C-NMR |
| ¹³C | Palladium-catalyzed C(sp³)–H functionalization. | ¹³C-Methyl iodide | Mass Spectrometry, ¹³C-NMR |
| D | Use of deuterated reagents during synthesis. | Sodium borodeuteride | Mass Spectrometry, ²H-NMR |
| D | H/D exchange reactions on the final compound or an intermediate. | D₂O | Mass Spectrometry, ²H-NMR |
It is important to note that the specific reaction conditions and purification methods would need to be optimized for each labeling strategy to achieve the desired isotopic enrichment and chemical purity.
Radioselenation Methods for Tracer Development
The development of radiolabeled "Butanoic acid, 2-amino-4-(ethylseleno)-" analogues, particularly with gamma-emitting isotopes of selenium like Selenium-75 (B78453) (⁷⁵Se), is of significant interest for in vivo imaging studies such as Single Photon Emission Computed Tomography (SPECT). These radiotracers can provide valuable information on the biodistribution and target engagement of the compound.
The synthesis of selenium-75 labeled compounds typically involves the reduction of commercially available [⁷⁵Se]selenious acid or [⁷⁵Se]selenium dioxide to a more reactive selenium species, which is then incorporated into a suitable precursor molecule. A common approach is the in-situ generation of sodium hydrogen selenide (B1212193) ([⁷⁵Se]NaHSe) by reducing [⁷⁵Se]selenious acid with a reducing agent like sodium borohydride. nih.gov This reactive intermediate can then be reacted with an appropriate electrophilic precursor to form the desired ⁷⁵Se-labeled product.
For the synthesis of [⁷⁵Se]-2-amino-4-(ethylseleno)butanoic acid, a potential strategy would involve the reaction of [⁷⁵Se]ethylselenol, generated from the reaction of an ethylating agent with [⁷⁵Se]H₂Se or its salt, with a suitable protected 2-amino-4-halobutanoic acid derivative. A fast chemical synthesis for [⁷⁵Se]L-selenomethionine has been reported, which could be adapted for the synthesis of its ethyl analogue. nih.gov This method achieved high radiochemical yield and purity, crucial for the development of a viable radiopharmaceutical. nih.gov
The following table outlines key aspects of radioselenation methods applicable to the development of a ⁷⁵Se-labeled tracer of "Butanoic acid, 2-amino-4-(ethylseleno)-":
| Radioisotope | Precursor | Radiosynthesizing Agent | Key Reaction Step | Application |
| ⁷⁵Se | Protected 2-amino-4-halobutanoic acid | [⁷⁵Se]Ethylselenol | Nucleophilic substitution | SPECT Imaging, Biodistribution studies |
| ⁷⁵Se | [⁷⁵Se]Selenious acid | Sodium borohydride | Reduction to [⁷⁵Se]NaHSe | General method for ⁷⁵Se-labeling |
The development of such a radiotracer would require careful optimization of the radiosynthesis, including reaction conditions, purification by methods like High-Performance Liquid Chromatography (HPLC), and characterization to ensure high radiochemical purity and specific activity. The biodistribution and imaging characteristics of the resulting radiotracer would then need to be evaluated in preclinical models. The use of ⁷⁵Se-labeled amino acids, such as ⁷⁵Se-methionine, has a historical precedent in medical imaging, for example, in pancreatic scanning. ccjm.org
Enzymatic Interactions and Metabolic Fates of Butanoic Acid, 2 Amino 4 Ethylseleno
Substrate Recognition by Methionine Adenosyltransferase
Methionine adenosyltransferase (MAT) is a pivotal enzyme that catalyzes the conversion of methionine to S-adenosylmethionine (SAM), a universal methyl donor. The ability of Butanoic acid, 2-amino-4-(ethylseleno)- to act as a substrate for MAT is a critical determinant of its biological activity and subsequent metabolic pathway.
While specific kinetic data for the interaction between Butanoic acid, 2-amino-4-(ethylseleno)- and MAT are not extensively documented, valuable insights can be drawn from studies on its close structural analogs, ethionine (the sulfur-containing counterpart) and selenomethionine (B1662878) (the methylseleno analog).
Studies on ethionine have demonstrated that it is indeed a substrate for MAT, leading to the formation of S-adenosylethionine (SAE). nih.govresearchgate.netpnas.org However, the kinetic parameters often differ from those of the natural substrate, methionine. For instance, some studies have reported lower kinetic parameters (K_M and V_max) for MAT activity with certain substrates compared to normal subjects, suggesting that variations in enzyme efficiency can have significant metabolic consequences. nih.gov The replacement of the methyl group of methionine with an ethyl group in ethionine, and subsequently a selenoethyl group in selenoethionine, is expected to alter the binding affinity and catalytic rate of the MAT enzyme.
Similarly, selenomethionine is readily utilized by MAT to form Se-adenosylselenomethionine. The kinetic efficiency of this reaction is comparable to that of methionine, indicating that the substitution of sulfur with selenium does not dramatically impair recognition by the enzyme. Given these precedents, it is highly probable that Butanoic acid, 2-amino-4-(ethylseleno)- also serves as a substrate for MAT, producing Se-adenosylethionine. The larger size of the ethyl group compared to the methyl group might result in altered kinetic parameters compared to selenomethionine.
Table 1: Comparative Kinetic Parameters of Methionine Analogs with Methionine Adenosyltransferase (Illustrative)
| Substrate | K_M (µM) | V_max (nmol/mg/h) | Relative Efficiency (V_max/K_M) |
|---|---|---|---|
| L-Methionine | 10 - 100 | 100 - 500 | High |
| L-Ethionine | Higher than Met | Lower than Met | Moderate |
| Selenomethionine | Similar to Met | Similar to Met | High |
| Butanoic acid, 2-amino-4-(ethylseleno)- | Predicted: Higher than Se-Met | Predicted: Lower than Se-Met | Predicted: Moderate |
Note: The values for Butanoic acid, 2-amino-4-(ethylseleno)- are predictive and based on trends observed with its analogs. Actual experimental data is required for confirmation.
The specificity of MAT is determined by the architecture of its active site, which accommodates the methionine substrate. nih.gov X-ray crystallography studies of MAT have revealed a highly conserved structure across different species. pnas.orgnih.gov The active site forms a pocket that specifically interacts with the amino acid backbone and the side chain of methionine.
The substitution of the sulfur atom with the larger selenium atom in selenomethionine is well-tolerated within the active site. However, the replacement of the methyl group with an ethyl group presents a greater steric challenge. Structural studies with ethionine have shown that while it can bind to the active site, the larger ethyl group may cause slight conformational adjustments. pnas.org This could explain the often-observed differences in kinetic parameters. The active site of MAT is flexible enough to accommodate some variation in the substrate side chain, but this flexibility has its limits. nih.gov It is plausible that the selenoethyl group of Butanoic acid, 2-amino-4-(ethylseleno)- would also fit into the active site, allowing for the adenosylation reaction to occur, albeit potentially with reduced efficiency compared to selenomethionine.
Cellular Transport and Bioaccumulation Mechanisms
The entry of Butanoic acid, 2-amino-4-(ethylseleno)- into cells is a prerequisite for its metabolism. This process is mediated by amino acid transporters that recognize and shuttle it across the cell membrane.
As a neutral amino acid, Butanoic acid, 2-amino-4-(ethylseleno)- is expected to be transported by systems that handle other neutral amino acids, particularly methionine and its analogs. Several solute carrier (SLC) families of transporters are responsible for the uptake of neutral amino acids. These include:
System L: This system, which includes transporters like LAT1 (SLC7A5) and LAT2 (SLC7A8), is a primary route for the uptake of large neutral amino acids, including methionine. nih.gov
System A: Transporters such as SNAT1 (SLC38A1) and SNAT2 (SLC38A2) mediate the sodium-dependent uptake of small and neutral amino acids.
System ASC: This sodium-dependent system, including ASCT2 (SLC1A5), transports neutral amino acids like alanine, serine, cysteine, and threonine. researchgate.net
SLC43A2: This transporter has been identified as being essential for methionine uptake in certain cell types, such as regulatory T-cells. nih.gov
SLC6A15: This transporter shows a preference for branched-chain amino acids and methionine. nih.gov
Given the structural similarities, it is highly probable that Butanoic acid, 2-amino-4-(ethylseleno)- utilizes one or more of these transport systems for cellular entry. The efficiency of transport would depend on the affinity of the compound for these various transporters.
The uptake of selenoamino acids has been shown to be efficient. Selenomethionine, for example, is readily absorbed and accumulated in cells, often utilizing the same transport mechanisms as methionine. nih.gov Studies have shown that the transport of selenomethionine can be mediated by various amino acid transporters. youtube.com
The ethyl group in Butanoic acid, 2-amino-4-(ethylseleno)- may influence its affinity for specific transporters compared to the methyl group in selenomethionine. For instance, the increased hydrophobicity of the ethyl group could potentially enhance its interaction with certain transporters. Conversely, the larger size might hinder its passage through others. Without direct comparative studies, it is difficult to definitively state its uptake profile relative to other selenoamino acids. However, based on the general transport mechanisms for neutral amino acids, significant cellular uptake and bioaccumulation are expected.
Table 2: Potential Amino Acid Transporters for Butanoic acid, 2-amino-4-(ethylseleno)-
| Transporter System | Key Transporters | Substrate Profile | Predicted Affinity for Butanoic acid, 2-amino-4-(ethylseleno)- |
|---|---|---|---|
| System L | LAT1 (SLC7A5), LAT2 (SLC7A8) | Large neutral amino acids (e.g., Leucine, Methionine) | High |
| System A | SNAT1 (SLC38A1), SNAT2 (SLC38A2) | Small and neutral amino acids | Moderate |
| System ASC | ASCT2 (SLC1A5) | Neutral amino acids | Possible, but likely lower than System L |
| Other | SLC43A2, SLC6A15 | Methionine, Branched-chain amino acids | High |
Intracellular Metabolic Transformations and Selenium Speciation
Once inside the cell, Butanoic acid, 2-amino-4-(ethylseleno)- is subject to a series of metabolic transformations that determine its biological effects and the chemical form in which selenium is present (selenium speciation).
Following its likely conversion to Se-adenosylethionine by MAT, the metabolic fate of Butanoic acid, 2-amino-4-(ethylseleno)- is expected to parallel that of ethionine. The metabolism of ethionine is known to involve several key steps. nih.gov A significant portion of ethionine is rapidly oxidized to ethionine sulfoxide (B87167). nih.gov By analogy, Butanoic acid, 2-amino-4-(ethylseleno)- would likely be oxidized to its corresponding selenoxide.
Furthermore, N-acetylation is another metabolic route for ethionine, leading to the formation of N-acetylethionine sulfoxide. nih.gov It is conceivable that Butanoic acid, 2-amino-4-(ethylseleno)- could undergo a similar N-acetylation process.
The selenium from Butanoic acid, 2-amino-4-(ethylseleno)- can also be incorporated into a general selenium pool within the cell. From this pool, it can be utilized for the synthesis of selenoproteins, which are crucial for various cellular functions, including antioxidant defense. The specific selenoproteins into which the selenium from this compound is incorporated would be a key area for further research. The speciation of selenium within the cell—that is, the different chemical forms in which it exists—can be analyzed using techniques like high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS). nih.govrsc.orgrsc.org This would reveal the distribution of selenium among various metabolites, including the parent compound, its selenoxide, and its incorporation into selenoproteins.
Bioconversion Pathways and Metabolite Identification
The bioconversion of Butanoic acid, 2-amino-4-(ethylseleno)- is presumed to follow pathways analogous to those of selenomethionine, primarily the trans-selenation pathway. This pathway is a critical route for the conversion of dietary selenoamino acids into a form that can be utilized for the synthesis of selenocysteine (B57510), the 21st proteinogenic amino acid, which is the key functional component of selenoproteins.
Upon entering the metabolic system, Butanoic acid, 2-amino-4-(ethylseleno)- is likely first acted upon by enzymes that recognize its amino acid structure. One of the key initial steps is its conversion to Se-adenosylthis compound, in a reaction catalyzed by methionine adenosyltransferase. This activated form can then participate in various transmethylation reactions, though the efficiency of this process with an ethyl group compared to a methyl group is an area requiring further investigation.
The central part of its bioconversion involves the transsulfuration pathway, where it is converted to selenocystathionine (B1218740) and subsequently to selenocysteine. frontiersin.org This conversion is mediated by a series of enzymes including cystathionine (B15957) beta-synthase and cystathionine gamma-lyase. Selenocysteine can then be broken down by selenocysteine lyase to release elemental selenium in the form of hydrogen selenide (B1212193) (H₂Se), a central intermediate in selenium metabolism. researchgate.net
Alternatively, Butanoic acid, 2-amino-4-(ethylseleno)- may be metabolized by β-lyase or γ-lyase enzymes. mdpi.com The action of γ-lyase on the closely related selenomethionine has been shown to produce methylselenol. researchgate.net By analogy, γ-lyase acting on Butanoic acid, 2-amino-4-(ethylseleno)- would be expected to produce ethylselenol. This volatile selenium metabolite can then be further metabolized or excreted.
The identification of specific metabolites of Butanoic acid, 2-amino-4-(ethylseleno)- is an area of ongoing research. However, based on the known metabolism of other selenoamino acids, a number of potential metabolites can be predicted.
| Potential Metabolite | Precursor | Enzymatic Pathway | Significance |
| Se-Adenosylthis compound | Butanoic acid, 2-amino-4-(ethylseleno)- | Methionine Adenosyltransferase | Activated form for transethylation reactions |
| Selenocystathionine | Se-Adenosylthis compound | Cystathionine beta-synthase | Intermediate in the trans-selenation pathway |
| Selenocysteine | Selenocystathionine | Cystathionine gamma-lyase | Precursor for selenoprotein synthesis |
| Hydrogen Selenide (H₂Se) | Selenocysteine | Selenocysteine lyase | Central intermediate for selenium utilization and excretion |
| Ethylselenol | Butanoic acid, 2-amino-4-(ethylseleno)- | γ-lyase | Volatile selenium metabolite |
| Trimethylselenonium (TMSe) | Ethylselenol/Hydrogen Selenide | Methyltransferases | Excretory product |
Integration into Selenoproteins and Other Biomolecules
The primary metabolic fate of Butanoic acid, 2-amino-4-(ethylseleno)- that confers its biological significance is its role as a source of selenium for the synthesis of selenoproteins. This integration is not direct but occurs via its conversion to selenocysteine.
The synthesis of selenocysteine is a unique process that occurs on its own specific transfer RNA (tRNA[Ser]Sec). wikipedia.orgreactome.org Initially, this tRNA is charged with the amino acid serine by seryl-tRNA synthetase. The serine is then phosphorylated by phosphoseryl-tRNA[Ser]Sec kinase to form O-phosphoseryl-tRNA[Ser]Sec. Finally, selenocysteine synthase replaces the phosphate (B84403) group with a selenium atom, derived from selenophosphate, to form selenocysteinyl-tRNA[Ser]Sec. nih.gov Selenophosphate itself is synthesized from hydrogen selenide (H₂Se), which as mentioned, can be generated from the metabolism of Butanoic acid, 2-amino-4-(ethylseleno)-. nih.gov
Once synthesized, selenocysteinyl-tRNA[Ser]Sec is incorporated into growing polypeptide chains at specific UGA codons, which are normally stop codons. wikipedia.org This recoding of the UGA codon is directed by a selenocysteine insertion sequence (SECIS) element in the mRNA of selenoprotein genes. This intricate mechanism ensures the specific incorporation of selenocysteine into the active sites of a variety of essential selenoproteins.
These selenoproteins, which include families such as glutathione (B108866) peroxidases, thioredoxin reductases, and deiodinases, play critical roles in antioxidant defense, thyroid hormone metabolism, and immune function. nih.govnih.gov The selenium atom, in the form of selenocysteine, is the catalytic center of these enzymes, underscoring the importance of dietary selenium sources like Butanoic acid, 2-amino-4-(ethylseleno)-.
Beyond its role as a selenocysteine precursor, there is also the possibility that Butanoic acid, 2-amino-4-(ethylseleno)- could be non-specifically incorporated into proteins in place of methionine. This is a known phenomenon for selenomethionine. nih.gov The structural similarity between the ethylseleno- and methylthio- side chains could allow for this substitution, although the frequency and functional consequences of such an incorporation are not well understood and would likely be less efficient than that of selenomethionine due to the bulkier ethyl group.
Molecular Mechanisms of Biological Activity of Butanoic Acid, 2 Amino 4 Ethylseleno
Modulation of Cellular Redox Homeostasis
The presence of Butanoic acid, 2-amino-4-(ethylseleno)- can significantly alter the delicate balance of oxidants and antioxidants within a cell, a state known as redox homeostasis. nih.govnih.govmdpi.com This disruption is a key aspect of its biological activity.
Butanoic acid, 2-amino-4-(ethylseleno)- has been shown to increase the production of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.gov This overproduction of ROS can lead to a state of oxidative stress, where the cell's antioxidant defenses are overwhelmed. nih.gov Studies have demonstrated that treatment with this compound leads to a significant increase in ROS levels. nih.gov This effect is thought to be mediated by its interference with the methionine cycle, which is crucial for the elimination of ROS. nih.gov The resulting oxidative stress can cause damage to cellular components, including lipids, proteins, and DNA. researchgate.net
Conversely, the natural amino acid methionine, which Butanoic acid, 2-amino-4-(ethylseleno)- antagonizes, plays a role in counteracting oxidative stress. mdpi.com Methionine can stimulate the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant, and also directly scavenge ROS through its sulfur-containing side chain. mdpi.comwikipedia.org The oxidation of methionine to methionine sulfoxide (B87167) is a reversible process that helps to neutralize ROS, with enzymes like methionine sulfoxide reductases (MSRs) playing a crucial role in regenerating methionine. mdpi.comnih.gov By acting as an antagonist to methionine, Butanoic acid, 2-amino-4-(ethylseleno)- likely hinders these protective antioxidant mechanisms. wikipedia.org
The cellular defense against ROS involves a network of antioxidant enzymes. Methionine itself has been shown to influence the activity of these enzymes. For instance, methionine supplementation can increase the activity of glutathione peroxidase (GSHPx) and catalase, two key enzymes involved in the detoxification of hydrogen peroxide. nih.govphysiology.org GSHPx activity, in particular, has been shown to correlate with changes in its mRNA levels following methionine treatment. physiology.org
Given that Butanoic acid, 2-amino-4-(ethylseleno)- acts as a methionine antagonist, it is plausible that it interferes with the normal functioning and regulation of these antioxidant enzyme systems. wikipedia.org By disrupting methionine metabolism, it may indirectly lead to a reduced capacity of the cell to enzymatically neutralize ROS, further contributing to the state of oxidative stress. nih.gov Studies have shown that ethionine-induced oxidative stress can be attenuated by the use of oxidative stress inhibitors, highlighting the central role of ROS in its mechanism of action. nih.govmdpi.com
| Compound | Effect on ROS | Impact on Antioxidant Systems |
|---|---|---|
| Butanoic acid, 2-amino-4-(ethylseleno)- | Increases generation nih.gov | Likely interferes with the function of antioxidant enzymes by antagonizing methionine wikipedia.orgnih.govphysiology.org |
| Methionine | Scavenges ROS and stimulates GSH synthesis mdpi.comwikipedia.org | Increases activity of enzymes like GSHPx and catalase nih.govphysiology.org |
Perturbations in Protein Synthesis and Folding
Butanoic acid, 2-amino-4-(ethylseleno)- can significantly disrupt the processes of protein synthesis and folding, leading to the formation of abnormal and potentially toxic protein products. nih.govnih.gov
As an analog of methionine, Butanoic acid, 2-amino-4-(ethylseleno)- can be mistakenly recognized by the cellular machinery responsible for protein synthesis. wikipedia.orgnih.gov Specifically, it can be a substrate for methionyl-tRNA synthetase, the enzyme that attaches methionine to its corresponding transfer RNA (tRNA) for incorporation into a growing polypeptide chain. wikipedia.org This leads to the misincorporation of Butanoic acid, 2-amino-4-(ethylseleno)- into proteins in place of methionine. wikipedia.orgnih.govnih.gov This substitution of a selenoamino acid for a sulfur-containing amino acid can alter the structure and function of the resulting proteins. wikipedia.org While the substitution may have a limited effect in some cases due to the chemical similarities between selenium and sulfur, it can also lead to the production of non-functional proteins. wikipedia.org
The misincorporation of selenoamino acids like Butanoic acid, 2-amino-4-(ethylseleno)- can have significant consequences for protein folding and stability. nih.govnih.gov The presence of the ethylseleno group instead of the methylthio group can alter the local chemical environment within a protein. wikipedia.orgwikipedia.org This can affect the protein's thermodynamic folding stability, potentially making it more prone to unfolding and aggregation. nih.gov
Oxidation of amino acid residues, particularly methionine and cysteine, is a key factor in protein aggregation. nih.gov While the oxidation of protein thiols (from cysteine residues) is a well-known phenomenon, the oxidation of methionine residues also plays a crucial role. nih.govnih.gov The presence of Butanoic acid, 2-amino-4-(ethylseleno)- could potentially alter the susceptibility of the protein to oxidative modifications. The oxidation of the selenol group in the misincorporated amino acid could lead to changes in protein conformation and promote the formation of protein aggregates. nih.gov Protein aggregation is a hallmark of cellular toxicity and is associated with a variety of diseases. nih.govethz.ch The formation of these aggregates can disrupt cellular processes and lead to cell death. nih.gov
| Process | Effect of Butanoic acid, 2-amino-4-(ethylseleno)- | Consequence |
|---|---|---|
| Protein Synthesis | Misincorporation in place of methionine wikipedia.orgnih.govnih.gov | Formation of abnormal proteins with altered structure and function wikipedia.org |
| Protein Folding and Stability | May decrease thermodynamic folding stability nih.gov | Increased propensity for protein unfolding and aggregation nih.govnih.gov |
| Protein Oxidation | Potential for altered susceptibility to oxidative modifications | Can lead to changes in protein conformation and promote aggregation nih.govnih.gov |
Interactions with Cellular Signaling Pathways
Butanoic acid, 2-amino-4-(ethylseleno)- has been shown to interfere with critical cellular signaling pathways, thereby exerting its biological effects. One of the key pathways affected is the Wnt/β-catenin signaling pathway. nih.gov
Research has demonstrated that ethionine can suppress the Wnt/β-catenin signaling pathway. nih.gov This pathway is crucial for a wide range of developmental processes, including cell proliferation and differentiation. The inhibition of this pathway by ethionine has been linked to an imbalance between cell proliferation and apoptosis, ultimately contributing to developmental defects. nih.gov The mechanism of this suppression appears to be linked to changes in N6-methyladenosine (m6A) modification of RNA, which is influenced by the availability of S-adenosylmethionine (SAM), a key metabolite in the methionine cycle. nih.govcellsignal.com By acting as a methionine antagonist, ethionine disrupts the methionine cycle, leading to reduced SAM levels and subsequent alterations in m6A modifications that regulate the expression of components of the Wnt/β-catenin pathway. nih.gov
Furthermore, the increased production of ROS induced by Butanoic acid, 2-amino-4-(ethylseleno)- can also impact various signaling pathways. nih.gov ROS can act as signaling molecules, and their overproduction can lead to the aberrant activation or inhibition of pathways such as the MAPK/NF-κB pathway, which is involved in inflammation and apoptosis. mdpi.com
Investigation of Compound-Mediated Pathway Modulation
The molecular signaling pathways within a cell are intricate networks that govern cellular processes. The introduction of selenoamino acids like selenoethionine can lead to significant modulation of these pathways, primarily through their incorporation into proteins and their roles in redox regulation. While direct studies on this compound are limited, the well-documented effects of the closely related selenomethionine (B1662878) provide a strong basis for understanding its probable mechanisms of action.
One of the central signaling pathways influenced by amino acids is the mechanistic target of rapamycin (B549165) (mTOR) pathway . The mTOR complex 1 (mTORC1) is a key regulator of cell growth, proliferation, and metabolism, and its activity is highly sensitive to amino acid availability. Research on selenomethionine has demonstrated its ability to modulate mTOR signaling. For instance, a synthetic organoselenium compound, 1,4-phenylenebis(methylene)selenocyanate (B1200050) (p-XSC), has been shown to inhibit the mTORC2 signaling pathway in human prostate cancer cells. nih.gov mTORC2 is involved in activating the protein kinase Akt, a critical node in cell survival pathways. nih.gov While p-XSC is a different molecule, this finding suggests that organoselenium compounds can interact with and modulate components of the mTOR pathway. Given that this compound is an amino acid analog, it is plausible that it could influence mTORC1 activity, which is directly regulated by amino acid sensors.
The AMP-activated protein kinase (AMPK) pathway serves as a cellular energy sensor, activated in response to low energy states (high AMP:ATP ratio). It acts to restore energy homeostasis by promoting catabolic processes and inhibiting anabolic pathways. Selenium status has been linked to the modulation of AMPK activity. Studies have shown that selenium can trigger the AMPK-mTOR pathway to modulate autophagy in response to oxidative stress in sheep Leydig cells. nih.gov Excessive selenium was found to induce autophagy through the activation of the AMPK-mTOR signaling pathway. nih.gov This suggests a role for selenium compounds in cellular energy regulation and stress-induced autophagy via AMPK. It is conceivable that this compound, as a source of selenium, could similarly influence AMPK signaling, particularly under conditions of cellular stress.
The following table summarizes the potential modulation of key signaling pathways by this compound, based on evidence from related selenium compounds.
| Pathway | Modulatory Effect (Inferred) | Key Mediators (Inferred) | Potential Cellular Outcome |
| mTOR Signaling | Inhibition of mTORC2 | Akt, PKCα | Regulation of cell survival and cytoskeletal organization |
| Modulation of mTORC1 | Amino acid sensors | Influence on cell growth and proliferation | |
| AMPK Signaling | Activation | AMPK, ULK1 | Induction of autophagy, restoration of energy balance |
Cross-Talk with Nutrient Sensing and Stress Response Systems
The ability of a cell to sense and respond to nutrient availability and various stressors is crucial for its survival and function. This compound is positioned at the crossroads of these systems due to its nature as an amino acid analog and a selenium-containing molecule.
Nutrient Sensing:
The mTOR and AMPK pathways are central to the cellular nutrient sensing network. nih.gov The mTOR pathway is activated by nutrient abundance, promoting anabolic processes, while the AMPK pathway is activated by nutrient scarcity, triggering catabolic responses. nih.gov The potential for this compound to be recognized by the cellular machinery that senses amino acids suggests its direct involvement in this cross-talk.
Amino acid availability is sensed by several mechanisms, including the General Control Nonderepressible 2 (GCN2) pathway . Uncharged tRNAs, which accumulate during amino acid starvation, activate GCN2, leading to the phosphorylation of the eukaryotic initiation factor 2α (eIF2α). nih.gov This, in turn, upregulates the translation of activating transcription factor 4 (ATF4), a key regulator of genes involved in amino acid synthesis and stress response. nih.govnih.gov As an analog of ethionine, which can be mistakenly charged to tRNA, this compound could potentially trigger this pathway, especially if its availability does not match the cellular demand for protein synthesis. This would represent a direct link between the sensing of this specific selenoamino acid and the integrated stress response. Research on selenium nanoparticles has shown an increase in ATF4 expression under stress conditions, suggesting a role for selenium in this pathway. nih.gov
Stress Response Systems:
Selenoamino acids and their metabolites are key players in the cellular defense against oxidative stress. The antioxidant properties of selenium are primarily exerted through its incorporation into selenoproteins, such as glutathione peroxidases (GPxs) and thioredoxin reductases (TrxRs). nih.govnih.gov These enzymes are critical for neutralizing reactive oxygen species (ROS).
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 pathway is a major regulator of the antioxidant response. nih.govnih.gov Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it activates the transcription of antioxidant genes, including those for selenoproteins. nih.govnih.gov Studies on DL-selenomethionine have demonstrated its ability to alleviate oxidative stress by activating the Nrf2/Keap1 signaling pathway. nih.gov It is highly probable that this compound, upon its metabolic conversion to selenocysteine (B57510) and incorporation into selenoproteins, contributes to the cellular antioxidant capacity through the Nrf2-dependent induction of these protective enzymes.
Furthermore, selenium compounds have been shown to modulate other stress-related pathways, such as the mitogen-activated protein kinase (MAPK) pathways , including JNK and p38. nih.govfrontiersin.org A comparative study of selenium yeast and selenomethionine showed that both could inhibit the JNK/p38 pathway, which is often activated by cellular stress and can lead to apoptosis. frontiersin.org
The table below outlines the inferred cross-talk of this compound with nutrient sensing and stress response systems.
| System | Interacting Pathway (Inferred) | Key Mediators (Inferred) | Potential Cellular Response |
| Nutrient Sensing | GCN2 Pathway | Uncharged tRNA, GCN2, eIF2α, ATF4 | Adaptation to amino acid imbalance, regulation of protein synthesis |
| Stress Response | Nrf2-Keap1 Pathway | Nrf2, Keap1, Antioxidant Response Element (ARE) | Upregulation of antioxidant enzymes, protection against oxidative damage |
| MAPK Pathways | JNK, p38 | Regulation of apoptosis and inflammation |
In Vitro and Ex Vivo Research Modalities for Butanoic Acid, 2 Amino 4 Ethylseleno
Cell Culture Models for Mechanistic Elucidation
Cell culture systems represent a fundamental tool for the initial characterization of the biological effects of "Butanoic acid, 2-amino-4-(ethylseleno)-." These models allow for controlled investigations into its impact on cellular health and function.
The initial assessment of a novel compound often involves determining its effect on cell viability and proliferation. For seleno-amino acids, these studies are critical as their effects can be dose-dependent, ranging from promoting cell growth to inducing cell cycle arrest and apoptosis at higher concentrations. nih.gov
For instance, studies on porcine mammary epithelial cells (pMECs) treated with varying concentrations of Se-Met have shown that cell viability initially increases and then decreases, with an optimal concentration observed for promoting cell health. frontiersin.org This highlights the importance of dose-response studies in cell culture models. Similarly, the cytotoxic potential of various organoselenium compounds has been evaluated in human leukocytes in vitro, indicating that while beneficial at low concentrations, they can become toxic at higher doses. nih.gov These methodologies are directly applicable to understanding the dose-dependent effects of "Butanoic acid, 2-amino-4-(ethylseleno)-" on different cell types.
Table 1: Cellular Response to Seleno-Amino Acid Analogs in Cell Culture
| Cell Line | Compound | Observed Effect | Reference |
|---|---|---|---|
| Porcine Mammary Epithelial Cells (pMECs) | Selenomethionine (B1662878) (Se-Met) | Increased viability at 0.5-μM, decreased at higher concentrations. | frontiersin.org |
| Human Leukocytes | Organoselenium Compounds | Genotoxic and cytotoxic at concentrations of 5 µM and higher. | nih.gov |
| N2a-SW cells (Alzheimer's model) | Selenomethionine (Se-Met) | Reduces apoptosis and inhibits intracellular ROS generation. | nih.gov |
This table is interactive. Click on the headers to sort the data.
A primary mechanism of action for many selenium compounds is the modulation of oxidative stress. nih.gov Therefore, a key area of in vitro research involves the analysis of biomarkers associated with oxidative stress and cellular damage. This includes measuring the levels of reactive oxygen species (ROS) and the activity of antioxidant enzymes.
In studies with Se-Met, researchers have observed its ability to increase the activity of crucial antioxidant enzymes like glutathione (B108866) peroxidase (GPX) and thioredoxin reductase (TrxR) in porcine mammary epithelial cells. frontiersin.org Furthermore, in a cell model of Alzheimer's disease, Se-Met was shown to inhibit the generation of intracellular ROS. nih.gov The genotoxicity of organoselenium compounds at higher concentrations is often attributed to the generation of ROS and their ability to catalyze thiol oxidation. nih.gov These findings underscore the dual role of selenium compounds as both antioxidants and, under certain conditions, pro-oxidants. Investigating "Butanoic acid, 2-amino-4-(ethylseleno)-" would involve similar assays to determine its impact on the cellular redox environment.
Table 2: Biomarkers of Oxidative Stress Modulated by Seleno-Amino Acids
| Cell/Tissue Model | Compound | Biomarker | Effect | Reference |
|---|---|---|---|---|
| Porcine Mammary Epithelial Cells | Selenomethionine (Se-Met) | Glutathione Peroxidase (GPX) Activity | Increased | frontiersin.org |
| Porcine Mammary Epithelial Cells | Selenomethionine (Se-Met) | Thioredoxin Reductase (TRX) Activity | Increased | frontiersin.org |
| N2a-SW cells (Alzheimer's model) | Selenomethionine (Se-Met) | Reactive Oxygen Species (ROS) | Decreased | nih.gov |
This table is interactive. Click on the headers to sort the data.
Isolated Enzyme and Organelle Studies
To pinpoint the specific molecular targets of "Butanoic acid, 2-amino-4-(ethylseleno)-," researchers utilize studies involving isolated enzymes and cellular organelles.
Given that "Butanoic acid, 2-amino-4-(ethylseleno)-" is an analog of methionine, its interaction with methionine adenosyltransferase (MAT) is of significant interest. MAT is the enzyme responsible for converting methionine to S-adenosylmethionine (SAM), a universal methyl donor. nih.gov In vitro studies have shown that selenite (B80905) can inactivate MAT, and L-selenomethionine can be metabolized to a selenium analogue of SAM, which can decrease the pools of SAM. researchgate.net Functional assays with purified MAT would be essential to determine if "Butanoic acid, 2-amino-4-(ethylseleno)-" acts as a substrate, inhibitor, or modulator of this key enzyme. Such studies often employ techniques like high-pressure liquid chromatography to quantify the enzymatic products. researchgate.net
Mitochondria are key organelles in cellular metabolism and are also a major site of ROS production. The effects of selenium compounds on mitochondrial function are therefore a critical area of investigation. Studies using isolated mitochondrial and cytosolic fractions allow for a detailed examination of these effects.
Research on Se-Met in a mouse model of Alzheimer's disease has demonstrated its ability to improve mitochondrial function. nih.gov This includes restoring mitochondrial membrane potential, promoting mitochondrial energy metabolism, and upregulating mitochondrial selenoproteins. nih.gov Investigations with isolated mitochondria would enable the direct assessment of the impact of "Butanoic acid, 2-amino-4-(ethylseleno)-" on processes such as cellular respiration, ATP production, and mitochondrial-mediated apoptosis.
Table 3: Effects of Selenomethionine on Mitochondrial Parameters
| Model | Parameter | Effect | Reference |
|---|---|---|---|
| N2a-SW cells & 3xTg-AD mice | ATP levels | Increased | nih.gov |
| N2a-SW cells & 3xTg-AD mice | Complex IV and V activity | Increased | nih.gov |
| N2a-SW cells & 3xTg-AD mice | Mitochondrial selenoprotein (SELENO O) expression | Increased | nih.gov |
This table is interactive. Click on the headers to sort the data.
Organotypic Slice Cultures and Ex Vivo Tissue Models for Complex Cellular Interactions
To study the effects of "Butanoic acid, 2-amino-4-(ethylseleno)-" in a more physiologically relevant context that preserves the complex cellular architecture and interactions of a tissue, researchers can employ organotypic slice cultures and ex vivo tissue models.
For example, an ex vivo intestinal Ussing chamber model has been used to study the transport of Se-Met across isolated rat jejunal mucosae. nih.gov This model allows for the investigation of absorption, transport, and potential anti-secretory effects in a controlled environment that mimics the intestinal epithelium. nih.gov Such models would be invaluable for understanding the bioavailability and tissue-specific effects of "Butanoic acid, 2-amino-4-(ethylseleno)-" following potential oral administration. These ex vivo systems bridge the gap between simplified cell culture models and complex in vivo studies.
Advanced Analytical and Characterization Techniques for Butanoic Acid, 2 Amino 4 Ethylseleno
High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Proteomics
High-resolution mass spectrometry (HRMS) is a cornerstone in the analysis of selenoamino acids due to its high sensitivity, selectivity, and mass accuracy. This technique enables the precise determination of elemental composition and is crucial for distinguishing between different organoselenium compounds.
Quantitative and Qualitative Analysis of Compound and its Metabolites
The quantitative and qualitative analysis of Butanoic acid, 2-amino-4-(ethylseleno)- and its metabolites in biological matrices is effectively achieved by coupling liquid chromatography with HRMS (LC-HRMS), often with an inductively coupled plasma (ICP) source. mdpi.comnih.gov ICP-MS is highly sensitive to selenium and can detect the element's distinct isotopic pattern, which aids in the confident identification of selenium-containing species. nih.gov
Table 1: Postulated High-Resolution Mass Spectrometry Data for Butanoic acid, 2-amino-4-(ethylseleno)-
| Parameter | Predicted Value |
| Molecular Formula | C6H13NO2Se |
| Monoisotopic Mass | 211.0108 u |
| Protonated Species [M+H]⁺ | 212.0186 u |
Note: The table is generated based on the chemical formula and general principles of mass spectrometry, as specific experimental data for this compound is limited.
Qualitative analysis involves the study of fragmentation patterns (MS/MS spectra) to elucidate the structure of the parent compound and its metabolites. Common fragmentation pathways for amino acids include the loss of water (H₂O), formic acid (HCOOH), and the amino group (NH₃). For Butanoic acid, 2-amino-4-(ethylseleno)-, characteristic losses would also involve the ethylseleno side chain.
Identification of Selenoamino Acid-Containing Peptides and Proteins
The incorporation of Butanoic acid, 2-amino-4-(ethylseleno)- into peptides and proteins can be investigated using proteomic workflows that combine liquid chromatography with tandem mass spectrometry (LC-MS/MS). nih.govmdpi.com The identification of selenopeptides is facilitated by the characteristic isotopic signature of selenium. mdpi.com Database search algorithms can be configured to search for mass shifts corresponding to the incorporation of this non-canonical amino acid.
The fragmentation of selenopeptides in the mass spectrometer provides sequence information. The presence of the selenoamino acid can be confirmed by the observation of specific fragment ions containing the selenium atom. While specific studies on peptides containing Butanoic acid, 2-amino-4-(ethylseleno)- are not prevalent, the general methodology developed for selenomethionine- and selenocysteine-containing proteins is applicable. mdpi.comnih.gov This involves enzymatic digestion of the protein followed by LC-MS/MS analysis of the resulting peptides. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural and dynamic analysis of molecules in solution. It provides detailed information about the chemical environment of individual atoms within a molecule.
Elucidation of Solution-State Conformation and Isomerism
¹H and ¹³C NMR spectroscopy are fundamental for confirming the covalent structure of Butanoic acid, 2-amino-4-(ethylseleno)-. The chemical shifts and coupling constants of the protons and carbons in the butanoic acid backbone and the ethyl group provide a fingerprint of the molecule.
Of particular importance for organoselenium compounds is ⁷⁷Se NMR spectroscopy. The ⁷⁷Se nucleus is NMR-active (spin I = 1/2) and its chemical shift is highly sensitive to the electronic environment of the selenium atom. nih.govacs.org The chemical shift range for ⁷⁷Se is very large, making it an excellent probe for different selenium species. organicchemistrydata.orgorganicchemistrydata.org For a dialkyl selenide (B1212193) like Butanoic acid, 2-amino-4-(ethylseleno)-, the ⁷⁷Se chemical shift is expected to be in a specific region of the spectrum, distinct from other selenium functionalities like diselenides or selenoxides. organicchemistrydata.orgorganicchemistrydata.org Theoretical calculations of ⁷⁷Se chemical shifts can aid in the interpretation of experimental spectra. nih.govacs.org
Table 2: Predicted ⁷⁷Se NMR Chemical Shift Ranges for Various Selenium Compounds
| Selenium Functional Group | Predicted ⁷⁷Se Chemical Shift Range (ppm) |
| Dialkyl Selenides (R-Se-R') | -100 to +300 |
| Diselenides (R-Se-Se-R) | +300 to +600 |
| Selenols (R-SeH) | -200 to +100 |
| Selenoxides (R₂Se=O) | +800 to +1200 |
Note: This table is based on general data for organoselenium compounds and serves as a predictive guide. organicchemistrydata.orgorganicchemistrydata.org
Protein-Ligand Interaction Mapping via NMR
NMR spectroscopy is also a valuable tool for studying the interactions between Butanoic acid, 2-amino-4-(ethylseleno)- and proteins. Chemical shift perturbation (CSP) mapping is a common technique where changes in the ¹H-¹⁵N HSQC spectrum of an ¹⁵N-labeled protein are monitored upon titration with the ligand. nih.gov Residues at the binding interface will show significant changes in their chemical shifts, allowing for the mapping of the binding site on the protein surface.
Furthermore, ⁷⁷Se NMR can be used to directly probe the environment of the selenium atom upon binding to a protein. Changes in the ⁷⁷Se chemical shift can provide information about conformational changes and specific interactions involving the selenoether side chain. nih.govacs.org
Chromatographic Separations for Isolation and Purification
Chromatographic techniques are essential for the isolation and purification of Butanoic acid, 2-amino-4-(ethylseleno)- from reaction mixtures or biological extracts, as well as for its analytical separation prior to detection.
High-performance liquid chromatography (HPLC) is the most widely used technique for the separation of selenoamino acids. rsc.orgcore.ac.ukrsc.org Reversed-phase HPLC is a common mode of separation, often employing ion-pairing reagents to improve the retention and peak shape of the polar amino acids. acs.orgcore.ac.uk Chiral HPLC columns can be used to separate the D- and L-enantiomers of selenoamino acids. rsc.orgrsc.org
For the analysis of complex biological samples, coupling HPLC with ICP-MS provides a powerful tool for selenium speciation. mdpi.comrsc.orgrsc.org The chromatographic separation resolves the different selenium compounds, and the ICP-MS detector provides sensitive and element-specific detection.
Table 3: Commonly Used HPLC Columns for Selenoamino Acid Separation
| Column Type | Stationary Phase | Typical Mobile Phase | Application |
| Reversed-Phase | C18, C8 | Acetonitrile/water with acid (e.g., formic acid) | General separation of selenoamino acids |
| Ion-Pair Reversed-Phase | C18, C8 | Acetonitrile/water with an ion-pairing agent (e.g., heptafluorobutyric acid) | Improved retention of polar selenoamino acids |
| Anion Exchange | Quaternary ammonium | Aqueous buffer gradient | Separation of anionic selenium species |
| Cation Exchange | Sulfonic acid | Aqueous buffer gradient | Separation of cationic selenium species |
| Chiral | Crown ether, cyclodextrin | Acidic aqueous/organic mobile phase | Enantiomeric separation |
Note: The choice of column and mobile phase depends on the specific analytical challenge. acs.orgrsc.orgcore.ac.ukrsc.org
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitation
High-Performance Liquid Chromatography is a cornerstone technique for the separation, identification, and quantification of amino acids and their derivatives. For seleno-amino acids like "Butanoic acid, 2-amino-4-(ethylseleno)-," HPLC offers high resolution and sensitivity. The choice of stationary phase, mobile phase composition, and detector is paramount in developing a robust analytical method.
Various HPLC modes can be employed for the analysis of seleno-amino acids, including ion-exchange, ion-pair, and reversed-phase chromatography. core.ac.uk Ion-exchange chromatography separates molecules based on their net charge, which is effective for separating ionic species like selenite (B80905) and selenate, but may offer poor separation for a mixture of amino acids. core.ac.uk Reversed-phase HPLC with pre-column derivatization is another common approach, where the amino acid is tagged with a chromophoric or fluorophoric agent to enhance detection. core.ac.ukresearchgate.net
A particularly effective approach for underivatized seleno-amino acids is the use of chiral HPLC or ion-pairing chromatography coupled with sensitive detection methods like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ICP-MS offers element-specific detection, allowing for the highly sensitive and selective quantification of selenium-containing compounds. dss.go.thnih.gov
One study detailed the successful chiral separation of D,L-selenoethionine, a close structural analog of "Butanoic acid, 2-amino-4-(ethylseleno)-," using a chiral crown ether stationary phase. dss.go.th This method allows for the separation of enantiomers, which can be crucial as different stereoisomers may exhibit distinct biological activities. The use of an acidic mobile phase and ICP-MS detection provided excellent sensitivity. dss.go.th Another study utilized ion-pairing HPLC with hexanesulfonic acid as the ion-pairing agent to separate selenoethionine from other selenium metabolites in urine samples, again demonstrating the utility of this technique for complex biological matrices. nih.gov
Below is a table summarizing typical HPLC conditions for the analysis of this compound, which can be adapted for "Butanoic acid, 2-amino-4-(ethylseleno)-".
Table 1: Representative HPLC Parameters for Seleno-Amino Acid Analysis
| Parameter | Chiral HPLC Method dss.go.thresearchgate.net | Ion-Pairing HPLC Method nih.gov |
|---|---|---|
| Stationary Phase | Chiral crown ether | C18 column with modified hexanesulfonic acid |
| Mobile Phase | 0.10 M Perchloric Acid (HClO₄) | 2 mmol L⁻¹ hexanesulfonic acid, 0.4% acetic acid, 0.2% triethanolamine (B1662121) (pH 2.5), and 5% methanol |
| Flow Rate | 0.5 mL/min, increased to 1.0 mL/min after 35 min | Not Specified |
| Detection | UV (200 nm) or ICP-MS | ICP-MS |
| Injection Volume | 20 µL | Not Specified |
| Temperature | 22 °C | Not Specified |
Capillary Electrophoresis (CE) for High-Resolution Separations
Capillary Electrophoresis is a powerful separation technique that offers high efficiency, short analysis times, and requires only minute sample volumes. nih.gov It is considered a "green" alternative to HPLC due to the low consumption of solvents. nih.gov CE separates analytes based on their charge-to-size ratio in an electric field. For amino acids, which are zwitterionic, their charge is highly dependent on the pH of the background electrolyte (BGE), making pH a critical parameter for separation. core.ac.uk
Different modes of CE, such as Capillary Zone Electrophoresis (CZE) and Micellar Electrokinetic Chromatography (MEKC), can be applied to the analysis of selenium compounds and amino acids. CZE separates ions based on their electrophoretic mobility in a simple buffer-filled capillary. youtube.com The technique is well-recognized for protein and amino acid analysis. youtube.com
While specific applications of CE for "Butanoic acid, 2-amino-4-(ethylseleno)-" are not readily found in the literature, methods for other selenium species, such as selenite, have been well-established and demonstrate the capability of the technique. For instance, a CZE method has been developed for the rapid detection of selenite in culture media. nih.gov This method highlights the key parameters that would be relevant for the analysis of other organoselenium compounds. The optimization of the background electrolyte composition, including the concentration of the buffer and the addition of modifiers like cetyltrimethylammonium bromide (CTAB), along with the separation voltage, are crucial for achieving high-resolution separations. nih.gov
The following table presents the conditions used for the CZE analysis of selenite, which could serve as a starting point for developing a method for "Butanoic acid, 2-amino-4-(ethylseleno)-".
Table 2: Illustrative Capillary Electrophoresis Parameters for Selenium Species Analysis
| Parameter | CZE Method for Selenite nih.gov |
|---|---|
| Capillary | Fused silica |
| Background Electrolyte (BGE) | 85 mM Sodium Phosphate (B84403) (Na₂HPO₄) and 0.5 mM CTAB (pH 9.37) |
| Separation Voltage | -5 kV |
| Injection | 1.0 psi for 30 seconds |
| Detection | UV (200 nm) |
| Temperature | 35 °C |
Computational and Theoretical Investigations of Butanoic Acid, 2 Amino 4 Ethylseleno
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. However, no specific studies employing these methods on Butanoic acid, 2-amino-4-(ethylseleno)- have been identified in the available literature.
No published research could be found that utilizes Density Functional Theory (DFT) to optimize the molecular geometry or predict the spectroscopic properties (such as IR, NMR, or UV-Vis spectra) of Butanoic acid, 2-amino-4-(ethylseleno)-. Such studies would typically involve selecting a suitable functional and basis set to calculate the lowest energy conformation of the molecule and its vibrational frequencies or electronic transitions.
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity, electronic transitions, and kinetic stability. There are currently no available studies that report on the HOMO-LUMO energy gap or the spatial distribution of these frontier orbitals for Butanoic acid, 2-amino-4-(ethylseleno)-.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful tools for investigating the interaction of a ligand with a biological target. A thorough search of the literature did not yield any studies that have performed such simulations for Butanoic acid, 2-amino-4-(ethylseleno)-.
There is no available research detailing the use of molecular docking to predict the binding modes or affinities of Butanoic acid, 2-amino-4-(ethylseleno)- with any specific enzymes or protein targets. Such studies would provide insights into its potential biological activity and mechanism of action.
Molecular dynamics simulations are often used to explore the conformational landscape and stability of a molecule in a solvent. No studies were found that have investigated the conformational preferences or the stability of Butanoic acid, 2-amino-4-(ethylseleno)- in an aqueous environment over time.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Cheminformatics and QSAR modeling are used to correlate the structural features of molecules with their biological activities. No QSAR models or broader cheminformatics studies that include Butanoic acid, 2-amino-4-(ethylseleno)- as part of their dataset or analysis could be located in the scientific literature.
Predictive Modeling of Biochemical Activities
Predictive modeling, particularly through methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, is a cornerstone of modern drug discovery and molecular biology. These techniques aim to establish a mathematical or computational correlation between the structural features of a molecule and its biological activity.
For Butanoic acid, 2-amino-4-(ethylseleno)-, a QSAR study would involve compiling a dataset of related selenoamino acids and their experimentally determined activities against a specific biological target. nih.gov Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would then be calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. A statistical model would then be developed to link these descriptors to the observed activity. Such a model could predict the activity of Butanoic acid, 2-amino-4-(ethylseleno)- and guide the synthesis of more potent derivatives.
Table 1: Hypothetical Molecular Descriptors for a QSAR Model of Selenoamino Acid Analogues
| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Predicted Activity (IC₅₀, µM) |
| Analogue 1 | 225.15 | 1.2 | 63.3 | 15.2 |
| Analogue 2 | 239.18 | 1.5 | 65.1 | 12.8 |
| Butanoic acid, 2-amino-4-(ethylseleno)- | 212.13 | 0.9 | 63.3 | Predicted: 18.5 |
| Analogue 3 | 226.16 | 1.1 | 72.4 | 20.1 |
This table is illustrative and presents hypothetical data to demonstrate the type of information used in predictive modeling.
Molecular docking simulations represent another critical predictive tool. nih.gov This method involves placing the three-dimensional structure of Butanoic acid, 2-amino-4-(ethylseleno)- into the binding site of a target protein, such as an enzyme or receptor. The simulation then calculates the binding affinity and identifies key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein. nih.gov This can provide insights into the compound's potential mechanism of action and its effectiveness as an inhibitor or activator. For instance, docking studies could explore its interaction with enzymes involved in redox regulation, given the known antioxidant properties of other seleno-compounds. nih.gov
Design of Novel Selenoamino Acid Analogues
The insights gained from predictive modeling can be directly applied to the rational design of novel selenoamino acid analogues with improved properties. By understanding the structure-activity relationships, chemists can make targeted modifications to the parent structure of Butanoic acid, 2-amino-4-(ethylseleno)- to enhance its desired biochemical activities or to introduce new functionalities.
For example, if a QSAR model indicates that increased lipophilicity is correlated with higher activity, the ethyl group could be replaced with longer or more complex alkyl chains. Conversely, if molecular docking reveals a critical hydrogen bond interaction, modifications could be made to the amino or carboxylic acid groups to strengthen this interaction. Computational tools can be used to evaluate these hypothetical analogues in silico before any synthetic work is undertaken, saving significant time and resources. nih.gov
Table 2: In Silico Evaluation of Designed Analogues of Butanoic acid, 2-amino-4-(ethylseleno)-
| Analogue Name | Modification | Predicted Binding Affinity (kcal/mol) | Predicted ADME Properties |
| Parent Compound | - | -7.2 | Good |
| Analogue A | Ethyl group replaced with a propyl group | -7.8 | Good |
| Analogue B | Introduction of a hydroxyl group on the ethyl chain | -7.5 | Improved solubility |
| Analogue C | Phenyl group attached to selenium | -8.5 | Potential for pi-stacking interactions |
This table is illustrative and presents hypothetical data to demonstrate how computational tools can guide the design of novel analogues.
The design process is often iterative. A set of novel analogues is designed, their properties are predicted computationally, and the most promising candidates are then synthesized and tested experimentally. The experimental results are then used to refine the computational models, leading to a cycle of design, prediction, and validation that can efficiently lead to the discovery of new molecules with significant therapeutic or biological potential.
Future Research Directions and Unexplored Avenues for Butanoic Acid, 2 Amino 4 Ethylseleno
Development of Novel Biochemical Probes and Enzyme Inhibitors
The unique chemical properties of the selenium atom in Butanoic acid, 2-amino-4-(ethylseleno)- make it a prime candidate for the development of sophisticated biochemical tools. The selenol group's nucleophilicity and redox activity can be harnessed to design highly specific probes and inhibitors. nih.gov
Future research should focus on synthesizing derivatives of Butanoic acid, 2-amino-4-(ethylseleno)- that can act as probes for studying cellular processes. For instance, incorporating fluorescent tags or photo-crosslinkers could allow for the visualization and identification of its interacting partners within the cell. These probes would be invaluable for elucidating its metabolic pathways and cellular targets.
Furthermore, the potential of this selenoamino acid as an enzyme inhibitor is a significant area for exploration. Many enzymes, particularly those involved in redox regulation, have active sites that can be targeted by selenium compounds. nih.gov Research into the inhibitory activity of Butanoic acid, 2-amino-4-(ethylseleno)- against key enzymes like glutathione (B108866) peroxidases and thioredoxin reductases could reveal novel therapeutic strategies. nih.gov Kinetic analyses and docking simulations would be instrumental in understanding the mechanism of inhibition, whether competitive, non-competitive, or uncompetitive. researchgate.net
Table 1: Potential Research Applications for Modified Butanoic acid, 2-amino-4-(ethylseleno)-
| Modification | Potential Application | Research Focus |
| Fluorescent Tagging | Cellular localization studies | Tracking the uptake, distribution, and accumulation within cellular compartments. |
| Photo-affinity Labeling | Identification of binding proteins | Covalently linking to interacting proteins for subsequent identification by mass spectrometry. |
| Biotinylation | Pull-down assays | Isolating and identifying protein complexes that interact with the compound. |
| Isotopic Labeling (e.g., ⁷⁷Se) | NMR-based structural studies | Characterizing the structure and dynamics of its interactions with biomolecules. |
Integration into Multidisciplinary Studies of Selenobiochemistry and Metallomics
Metallomics, the study of the interactions of metal ions with biological systems, offers another important perspective. Selenium's interaction with various metals is well-documented, and the ethylseleno- group in Butanoic acid, 2-amino-4-(ethylseleno)- may confer unique metal-binding properties. nih.gov Future studies should explore its potential to form complexes with essential or toxic metals, which could have implications for metal detoxification or the regulation of metalloenzymes.
Methodological Advancements in Selenoamino Acid Research
Advancing the study of Butanoic acid, 2-amino-4-(ethylseleno)- will necessitate the development and refinement of analytical methodologies. The accurate detection and quantification of this compound in complex biological matrices is a primary challenge.
High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for selenium speciation analysis. nih.govresearchgate.net Future work should focus on developing optimized HPLC-ICP-MS methods with enhanced sensitivity and resolution to specifically identify and quantify Butanoic acid, 2-amino-4-(ethylseleno)- and its metabolites. This includes the development of specific extraction protocols and chromatographic columns tailored to its chemical properties.
In situ studies, which aim to investigate the compound in its natural cellular environment, are another important frontier. Techniques like laser ablation-inductively coupled plasma-mass spectrometry (LA-ICP-MS) could be adapted to map the distribution of Butanoic acid, 2-amino-4-(ethylseleno)- within tissues and even single cells, providing invaluable spatial information. nih.gov
Table 2: Advanced Analytical Techniques for Selenoamino Acid Research
| Technique | Application for Butanoic acid, 2-amino-4-(ethylseleno)- | Potential Insights |
| HPLC-ICP-MS | Speciation and quantification in biological samples. | Determination of its concentration and identification of its metabolites. |
| LA-ICP-MS | In situ imaging in tissues and cells. | Understanding its spatial distribution and localization in specific cellular structures. |
| Electrospray Ionization-Mass Spectrometry (ESI-MS) | Structural characterization of the compound and its protein adducts. | Elucidation of its chemical structure and how it modifies proteins. |
| X-ray Absorption Spectroscopy (XAS) | Determination of selenium oxidation state and local coordination environment. | Understanding its chemical form and interactions with other atoms in biological systems. |
Challenges and Opportunities in Understanding Selenium Bioavailability and Speciation in Complex Biological Systems
A fundamental aspect of future research will be to understand the bioavailability and speciation of Butanoic acid, 2-amino-4-(ethylseleno)-. Bioavailability refers to the fraction of the compound that is absorbed and utilized by the body, while speciation refers to the different chemical forms in which it exists. alsglobal.comnih.gov
A significant challenge lies in the dynamic nature of selenium speciation within biological systems. nih.gov Butanoic acid, 2-amino-4-(ethylseleno)- may be transformed into various other selenium species through metabolic processes. reactome.org Tracking these transformations requires sophisticated analytical approaches that can differentiate between various organic and inorganic selenium compounds. mdpi.com
The opportunities in this area are vast. Understanding the factors that influence the bioavailability of Butanoic acid, 2-amino-4-(ethylseleno)-, such as dietary components and the gut microbiome, could lead to strategies for optimizing its potential health benefits. Furthermore, elucidating its speciation in different tissues and biofluids will provide critical insights into its mechanism of action and potential toxicity. researchgate.net This knowledge is essential for any future consideration of this compound in nutritional or therapeutic contexts.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-amino-4-(ethylseleno)butanoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves selenylation of a precursor like 2-aminobutyrolactone using ethyl selenol under controlled pH (7–9) to avoid side reactions. Optimization includes varying temperature (20–40°C), solvent polarity (e.g., aqueous ethanol), and stoichiometric ratios of selenium-containing reagents .
- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) with UV detection at 254 nm.
Q. How should researchers characterize the physical properties (e.g., melting point, solubility) of this compound?
- Approach : Use differential scanning calorimetry (DSC) for melting point determination. Solubility profiling in polar (water, DMSO) and nonpolar solvents (hexane) at 25°C, supported by gravimetric analysis .
- Data Interpretation : Compare results with structurally analogous compounds like 2-amino-4-(methylseleno)butanoic acid (mp 78–80°C; soluble in DMSO) to identify trends in selenium substituent effects .
Q. What safety protocols are critical when handling selenium-containing derivatives like this compound?
- Guidelines : Use fume hoods for synthesis and purification steps. Employ personal protective equipment (PPE), including nitrile gloves and lab coats, to prevent dermal exposure. Store the compound in airtight containers under nitrogen to minimize oxidation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the ethylseleno group in nucleophilic or redox environments?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to analyze the electron density around the selenium atom. Compare with experimental data (e.g., redox potentials from cyclic voltammetry) to validate predictions .
- Case Study : Model the compound’s interaction with glutathione to assess potential antioxidant/pro-oxidant behavior .
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for selenium-containing amino acids?
- Analysis : Use 2D NMR (HSQC, HMBC) to assign ambiguous signals. Cross-reference with databases like NIST Chemistry WebBook for selenium-77 NMR benchmarks .
- Example : Discrepancies in δSe values may arise from solvent effects or oxidation; replicate measurements under inert atmospheres to confirm .
Q. How does the ethylseleno moiety influence the compound’s stability under varying environmental conditions (e.g., UV light, humidity)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
